Tiodazosin

Vue d'ensemble

Description

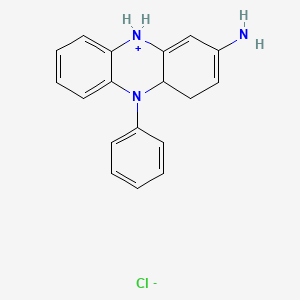

La tiodazosine est un composé appartenant à la classe des antagonistes des récepteurs α1-adrénergiques. Il est structurellement lié à la prazosine et est principalement utilisé comme agent antihypertenseur. La tiudazosine est connue pour sa capacité à bloquer les récepteurs α1-adrénergiques, qui jouent un rôle crucial dans la régulation de la pression artérielle en provoquant une vasodilatation et en réduisant la résistance vasculaire .

Mécanisme D'action

Target of Action

Tiodazosin primarily targets the α1-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is involved in various physiological processes, including the regulation of blood pressure and heart rate.

Mode of Action

This compound acts as a competitive antagonist at the α1-adrenergic receptor . This means it binds to the same site on the receptor as the endogenous ligand, norepinephrine, but without activating the receptor. By doing so, it prevents norepinephrine from binding and activating the receptor, thereby inhibiting the physiological effects mediated by α1-adrenergic receptor activation .

Biochemical Pathways

The α1-adrenergic receptor is part of the adrenergic signaling pathway. When norepinephrine binds to the α1-adrenergic receptor, it triggers a cascade of intracellular events, leading to vasoconstriction and an increase in blood pressure. By blocking the α1-adrenergic receptor, this compound inhibits this pathway, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

As a competitive antagonist, it is likely that this compound needs to be present in the bloodstream at concentrations sufficient to compete with norepinephrine for binding to the α1-adrenergic receptor .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure. By blocking the α1-adrenergic receptor, this compound prevents the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure .

Action Environment

The action of this compound, like many drugs, can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the α1-adrenergic receptor could potentially affect the efficacy of this compound. Additionally, physiological conditions such as the patient’s blood pressure and heart rate could also influence the drug’s effectiveness .

Analyse Biochimique

Biochemical Properties

Tiodazosin plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. This compound binds to these receptors, inhibiting their activity and preventing the usual adrenergic signaling. This interaction leads to the relaxation of smooth muscle cells, particularly in the blood vessels, resulting in vasodilation. The primary biomolecules involved in this interaction are the α1-adrenergic receptors and the G proteins associated with them .

Cellular Effects

This compound affects various types of cells, particularly smooth muscle cells in the vascular system. By inhibiting α1-adrenergic receptors, this compound reduces intracellular calcium levels, leading to muscle relaxation. This effect is crucial in managing conditions like hypertension. Additionally, this compound influences cell signaling pathways by modulating the activity of G proteins and downstream effectors such as phospholipase C. This modulation can impact gene expression and cellular metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, which are located on the cell membrane. Upon binding, this compound inhibits the receptor’s ability to activate G proteins, thereby preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the production of inositol trisphosphate and diacylglycerol, which are secondary messengers involved in calcium release and smooth muscle contraction. Consequently, this compound induces vasodilation and reduces blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, this compound exhibits a rapid onset of action, leading to immediate vasodilation. Its stability and degradation over time can influence its long-term effects. Studies have shown that this compound maintains its efficacy for several hours, but prolonged exposure may lead to receptor desensitization and reduced responsiveness. Additionally, this compound’s degradation products may have different biological activities, which could impact its overall effectiveness in long-term treatments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause excessive vasodilation, leading to hypotension and potential cardiovascular complications. Studies have also shown that this compound’s therapeutic window is relatively narrow, and careful dosage adjustments are necessary to avoid toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through various enzymatic pathways. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to its excretion via the kidneys. This compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter this compound’s metabolism and lead to potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which facilitates its distribution throughout the body. This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular uptake and localization .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cell membrane, where it interacts with α1-adrenergic receptors. It may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can influence receptor synthesis and trafficking. Post-translational modifications, such as phosphorylation, can affect this compound’s activity and function, potentially altering its therapeutic effects .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La tiudazosine peut être synthétisée par différentes méthodes. Une approche courante implique la cyclodéshydratation d'acylhydrazides et d'isocyanates en utilisant l'anhydride phosphonique de propane (T3P) comme réactif de cyclodéshydratation . Une autre méthode implique la cyclodésulfuration d'acylthiosemicarbazides en utilisant des réactifs tels que les carbodiimides, le chlorure de tosyle/pyridine ou l'acide 2-iodoxybenzoïque (IBX) . Ces méthodes favorisent la cyclisation en activant sélectivement la fraction soufre.

Méthodes de production industrielle

La production industrielle de tiudazosine implique généralement des méthodes à un seul pot évolutives et respectueuses de l'environnement. Ces méthodes utilisent l'anhydride phosphonique de propane (T3P) pour réaliser la cyclodéshydratation d'acylhydrazides et d'isocyanates . Cette approche est privilégiée en raison de son efficacité et de son impact environnemental réduit.

Analyse Des Réactions Chimiques

Types de réactions

La tiudazosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tiudazosine, qui peuvent présenter des activités pharmacologiques améliorées ou modifiées.

Applications de la recherche scientifique

La tiudazosine a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

La tiudazosine exerce ses effets en inhibant de manière compétitive les récepteurs α1-adrénergiques postsynaptiques. Cette inhibition empêche la liaison de la norépinéphrine, un neurotransmetteur qui provoque généralement une vasoconstriction. En bloquant ces récepteurs, la tiudazosine induit une vasodilatation, conduisant à une réduction de la pression artérielle . Les cibles moléculaires et les voies impliquées comprennent les récepteurs α1-adrénergiques situés sur les cellules musculaires lisses vasculaires .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

La tiudazosine est structurellement similaire à d'autres antagonistes des récepteurs α1-adrénergiques, tels que la prazosine, la térazosine et la doxazosine. La tiudazosine possède des propriétés uniques qui la distinguent de ces composés:

Liste des composés similaires

- Prazosine

- Térazosine

- Doxazosine

- Nesapidil

- Zibotentan

La combinaison unique de propriétés de la tiudazosine en fait un composé précieux à la fois en recherche et dans les applications thérapeutiques.

Propriétés

IUPAC Name |

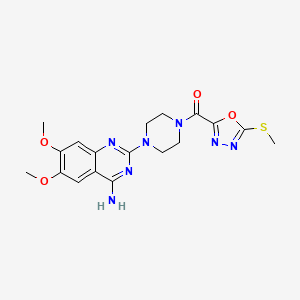

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPYFRDYRZMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217180 | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66969-81-1 | |

| Record name | Tiodazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiodazosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIODAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dibenzo[a,h]phenazine](/img/structure/B1223020.png)

![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)